Fmoc-D-3,3-Diphenylalanine

説明

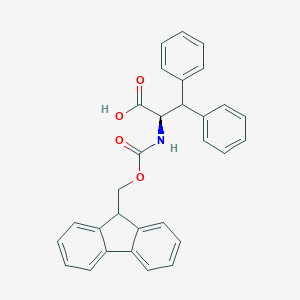

BenchChem offers high-quality Fmoc-D-3,3-Diphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-3,3-Diphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-3,3-Diphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine, a non-natural amino acid derivative, is a pivotal building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a bulky diphenylmethyl moiety at the β-carbon and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, imparts significant advantages in the synthesis of novel peptides and peptidomimetics. The incorporation of this amino acid can enhance the enzymatic stability, conformational rigidity, and binding affinity of peptides, making it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-3,3-Diphenylalanine, detailed experimental protocols for its use, and its strategic role in the development of peptide-based drugs.

Physicochemical Properties

The distinct properties of Fmoc-D-3,3-Diphenylalanine are fundamental to its application in peptide synthesis. The bulky diphenyl groups provide steric hindrance, which can influence peptide folding and resistance to proteolysis, while the aromatic nature enhances opportunities for π-π stacking interactions, potentially stabilizing secondary structures.[1]

General Properties

A summary of the general physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | [3] |

| Synonyms | Fmoc-D-Dip-OH, (R)-N-(Fmoc)-β-phenyl-phenylalanine | [3] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 189937-46-0 | [3][4] |

| Purity | ≥98% (HPLC) | [1] |

Molecular and Spectroscopic Data

The molecular formula and weight, along with key computed properties, are crucial for stoichiometric calculations in synthesis and for analytical characterization. This data is summarized in Table 2.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₂₅NO₄ | [1][3] |

| Molecular Weight | 463.52 g/mol | [5] |

| Monoisotopic Mass | 463.17835828 Da | [3] |

| Melting Point | 116.5-119.5 °C | [4] |

| Topological Polar Surface Area | 75.6 Ų | [3] |

| XLogP3-AA | 6.1 | [3] |

Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of the compound. Table 3 provides solubility and recommended storage conditions.

| Property | Value | Reference(s) |

| Solubility | DMSO: 200 mg/mL (431.48 mM) | [5] |

| Storage (Powder) | Store desiccated at -20°C for long-term stability. | [5] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [5] |

Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols for the synthesis, purification, and characterization of Fmoc-D-3,3-Diphenylalanine and its incorporation into peptides.

Synthesis of Fmoc-D-3,3-Diphenylalanine

The standard method for protecting the amine group of an amino acid with Fmoc involves reacting the free amino acid with an Fmoc-donating reagent under basic conditions.

Materials:

-

D-3,3-Diphenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: Dissolve D-3,3-Diphenylalanine (1.0 equivalent) in an aqueous solution of 10% sodium bicarbonate.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with deionized water.

-

Extraction: Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl. A white precipitate of Fmoc-D-3,3-Diphenylalanine will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product under vacuum.

Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying Fmoc-amino acids to the high degree required for peptide synthesis.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

Protocol:

-

Sample Preparation: Dissolve the crude Fmoc-D-3,3-Diphenylalanine in a minimal amount of a 1:1 mixture of acetonitrile and water.

-

Method Development: Perform an initial analytical run to determine the optimal gradient for separation. A typical gradient might run from 45% to 65% Solvent B over 15-20 minutes.

-

Preparative Run: Inject the dissolved crude product onto the preparative C18 column. Run the optimized gradient.

-

Fraction Collection: Monitor the elution at 254 nm or 280 nm, where the Fmoc group has strong absorbance. Collect the fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

-

Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a fluffy, white solid.

Characterization Methods

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of the final product.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl group (typically in the 7.2-7.9 ppm range), the two phenyl groups, and the α- and β-protons of the amino acid backbone.[3] The α-proton signal is a key indicator of structure and purity.

-

¹³C NMR: The carbon NMR provides further confirmation of the carbon skeleton.[3]

3.3.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is commonly used.

-

Expected Ions: The analysis should confirm the expected molecular weight with the detection of ions such as [M+H]⁺ (m/z ≈ 464.18) or [M+Na]⁺ (m/z ≈ 486.17).

-

Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, often involving the loss of the dibenzofulvene moiety from the Fmoc group.

Application in Peptide Synthesis and Drug Development

Fmoc-D-3,3-Diphenylalanine is exclusively used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation is a strategic choice to enhance the properties of the final peptide.

Role in Solid-Phase Peptide Synthesis (SPPS)

The SPPS cycle is an iterative process of adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Impact on Peptide Drug Properties

The introduction of 3,3-diphenylalanine into a peptide sequence can profoundly influence its therapeutic potential. Its bulky, hydrophobic nature can be leveraged to design peptides with improved characteristics. For instance, it has been used in the synthesis of pseudopeptide analogues designed to inhibit specific enzymes and to create potent ghrelin receptor inverse agonists.[]

Conclusion

Fmoc-D-3,3-Diphenylalanine is a highly specialized chemical tool for peptide chemists and drug developers. Its well-defined physicochemical properties, combined with its strategic application in SPPS, allow for the rational design of peptides with enhanced stability, affinity, and therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this unique non-natural amino acid in advanced research and development settings.

References

An In-depth Technical Guide to Fmoc-D-3,3-Diphenylalanine: Molecular Properties

This guide provides essential information regarding the molecular characteristics of Fmoc-D-3,3-Diphenylalanine, a key reagent in peptide synthesis and drug discovery. The data presented is intended for researchers, scientists, and professionals engaged in drug development.

Physicochemical Data

The fundamental molecular properties of Fmoc-D-3,3-Diphenylalanine are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value |

| Molecular Formula | C30H25NO4[1][2][3][4][5] |

| Molecular Weight | 463.5 g/mol [1][3] |

| Alternate Molecular Weight | 463.52 g/mol [2][4][5] |

Molecular Structure and Composition

Fmoc-D-3,3-Diphenylalanine is an amino acid derivative. Its structure is composed of a D-3,3-Diphenylalanine core, which is protected at the amino group by a Fluorenylmethyloxycarbonyl (Fmoc) group. This composition is illustrated in the following diagram.

References

Solubility of Fmoc-D-3,3-Diphenylalanine in DMF and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Fmoc-D-3,3-Diphenylalanine in N,N-Dimethylformamide (DMF) and other common organic solvents. Due to its bulky diphenylalanine side chain, understanding the solubility of this amino acid derivative is crucial for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development.

Quantitative Solubility Data

Quantitative solubility data for Fmoc-D-3,3-Diphenylalanine in a wide range of organic solvents is not extensively available in public literature. However, the following table summarizes the available quantitative and qualitative information. Researchers are strongly encouraged to determine solubility empirically for their specific applications and conditions.[1]

| Solvent | Chemical Class | Solubility (at ambient temperature) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL (431.48 mM) | Ultrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent (Qualitative) | While specific quantitative data is unavailable, Fmoc-amino acids are generally readily soluble in DMF.[1] The optical rotation of the L-enantiomer is measured at a concentration of 10 mg/mL in DMF, indicating at least this level of solubility.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent (Qualitative) | NMP is often used for its high solvating power, particularly for hydrophobic compounds.[1][4] |

| Dichloromethane (DCM) | Chlorinated | Limited (Qualitative) | DCM is generally not a good solvent for Fmoc-amino acids due to its lower polarity.[1][5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

1. Materials and Equipment:

-

Fmoc-D-3,3-Diphenylalanine (solid)

-

Solvent of interest (e.g., DMF, analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Fmoc-D-3,3-Diphenylalanine to a series of vials, each containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 72 hours) to ensure the solution is saturated.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Fmoc-D-3,3-Diphenylalanine. A standard calibration curve should be prepared using solutions of known concentrations.

-

Calculation: Calculate the solubility of Fmoc-D-3,3-Diphenylalanine in the solvent (e.g., in mg/mL or mol/L) based on the concentration determined by HPLC and the dilution factor used. The experiment should be performed in triplicate to ensure accuracy.[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Fmoc-D-3,3-Diphenylalanine.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

The Impact of Steric Hindrance: A Technical Guide to Fmoc-D-3,3-Diphenylalanine in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and materials science. Among these, Fmoc-D-3,3-diphenylalanine, a Cα,α-disubstituted amino acid, presents a unique set of properties due to its significant steric bulk. This in-depth technical guide explores the profound steric hindrance effects of Fmoc-D-3,3-diphenylalanine on peptide structure, from synthesis and conformational restriction to its influence on biological activity. This document provides detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. The introduction of sterically demanding amino acids, such as D-3,3-diphenylalanine, offers a compelling approach to modulate peptide conformation and enhance desirable physicochemical properties. The two phenyl groups attached to the β-carbon of the amino acid backbone impose significant conformational constraints, influencing secondary structure, proteolytic stability, and receptor binding affinity. This guide will delve into the multifaceted effects of this unique amino acid, providing practical insights for its application in peptide design and development.

Synthesis of Fmoc-D-3,3-Diphenylalanine

Experimental Protocol: Fmoc Protection of D-3,3-Diphenylalanine

Materials:

-

D-3,3-diphenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate (B1210297)

-

Hexane

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Pyridine

-

Tetrahydrofuran (B95107) (THF)

Procedure:

Method A: Using Fmoc-OSu (Schotten-Baumann conditions)

-

Dissolution: Dissolve D-3,3-diphenylalanine in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu in 1,4-dioxane dropwise at room temperature.

-

Reaction: Allow the reaction to stir overnight at room temperature.

-

Work-up:

-

Pour the reaction mixture into ice-water and acidify to pH 2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-D-3,3-diphenylalanine.

Method B: Using Fmoc-Cl

-

Suspension: Suspend D-3,3-diphenylalanine in a mixture of dichloromethane (DCM) and pyridine.

-

Addition of Fmoc-Cl: Cool the suspension to 0°C and add a solution of Fmoc-Cl in tetrahydrofuran (THF) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification: Concentrate the filtrate and purify the product by crystallization.[1]

Workflow for Fmoc Protection of D-3,3-Diphenylalanine

Caption: General workflow for the synthesis of Fmoc-D-3,3-diphenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of Fmoc-D-3,3-diphenylalanine presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and incomplete reactions compared to standard amino acids.[2][3] Overcoming this steric hindrance requires optimized protocols.

Experimental Protocol: SPPS of Peptides Containing D-3,3-Diphenylalanine

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amide) or pre-loaded Wang/2-Chlorotrityl resin (for C-terminal acid)

-

Fmoc-protected amino acids (including Fmoc-D-3,3-diphenylalanine)

-

Coupling reagents: HCTU, HATU, or COMU are recommended for sterically hindered couplings.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing solvents: DMF, DCM, Isopropanol.

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 30-60 minutes.

-

Wash the resin as in step 2.

-

-

Coupling of Fmoc-D-3,3-Diphenylalanine (Optimized for Steric Hindrance):

-

Double Coupling: Perform two consecutive coupling reactions.

-

Extended Coupling Time: Increase the coupling time to 2-4 hours for each coupling.

-

Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), if compatible with the peptide sequence and protecting groups.

-

Choice of Reagents: Use a more potent coupling reagent like HATU or COMU. Consider using a less hindered base like 2,4,6-collidine instead of DIPEA to minimize side reactions.

-

Monitoring: After coupling, perform a Kaiser test or a Chloranil test to ensure complete reaction. If the test is positive (indicating free amines), repeat the coupling.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Cycle for Incorporating Sterically Hindered Amino Acids

Caption: Optimized SPPS cycle for incorporating Fmoc-D-3,3-diphenylalanine.

Quantitative Data on Physicochemical Properties

The incorporation of D-3,3-diphenylalanine significantly impacts the physicochemical properties of peptides. While comprehensive quantitative data is not always available in a comparative format, the following tables summarize key findings from the literature.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids

| Amino Acid Type | Coupling Conditions | Typical Yield/Purity | Notes |

| Standard (e.g., Ala, Leu) | Standard (HCTU/DIPEA, 30 min) | >95% | Generally high efficiency. |

| Sterically Hindered (e.g., Aib) | Standard | Low/Variable | Often requires optimized conditions. |

| D-3,3-Diphenylalanine | Optimized (e.g., HATU, double coupling, extended time) | Good to High | Optimization is crucial for acceptable yields. Direct quantitative comparison data is limited. |

Note: Specific yield percentages for Fmoc-D-3,3-diphenylalanine are not consistently reported in comparative studies. The qualitative assessment is based on general observations for Cα,α-disubstituted amino acids.[2][3]

Table 2: Impact on Peptide Solubility

| Peptide Feature | Observation | Rationale |

| High content of non-polar residues | Decreased aqueous solubility | Increased hydrophobicity leads to aggregation.[4] |

| Incorporation of D-amino acids | Can disrupt aggregation | May interfere with the formation of β-sheet structures that can lead to insolubility.[4] |

| D-3,3-Diphenylalanine | Variable, can decrease aqueous solubility | The two phenyl groups significantly increase hydrophobicity. However, the disruption of regular secondary structures might counteract this effect in some sequences.[5][6][7] |

Table 3: Effect on Receptor Binding Affinity

| Peptide System | Modification | Receptor | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

| GnRH Analog | D-Phe at position 6 | GnRH Receptor | Improved affinity | Lu et al., 2014 |

| Opioid Peptide (CJ-15,208 analog) | D-Phe at position 1 | μ-opioid receptor | 1.1 ± 0.2 μM | Purington et al., 2020 |

| Opioid Peptide (CJ-15,208 analog) | D-Phe at position 3 | μ-opioid receptor | > 10 μM | Purington et al., 2020 |

Structural Effects on Peptides

The steric hindrance of the diphenylalanine moiety forces the peptide backbone to adopt specific conformations, primarily restricting the Ramachandran angles (φ and ψ) and influencing the formation of secondary structures.

Conformational Analysis Techniques

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1).

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify amide proton resonances.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Data Analysis:

-

Assign all proton resonances.

-

Integrate NOE/ROE cross-peaks to determine interproton distances.

-

Measure ³J(HN, Hα) coupling constants to obtain dihedral angle (φ) restraints.

-

Use the collected restraints in molecular dynamics simulations or distance geometry calculations to generate a family of 3D structures.

-

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., phosphate (B84403) buffer, methanol) at a concentration of 0.1-0.2 mg/mL.

-

Instrument Setup: Use a CD spectropolarimeter with a 1 mm pathlength quartz cuvette. Set the wavelength range to 190-260 nm for far-UV CD.

-

Data Acquisition: Record the CD spectrum at a controlled temperature. Subtract a blank spectrum of the solvent.

-

Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band below 200 nm.

-

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the peptide using techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or micro-batch crystallization. Screen a wide range of conditions (precipitants, pH, temperature, additives).

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer, preferably at a synchrotron source for higher resolution.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods like direct methods, molecular replacement (if a homologous structure is available), or anomalous dispersion.

-

Build an atomic model into the resulting electron density map.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations.

-

Impact on Biological Activity and Signaling Pathways

The conformational constraints imposed by D-3,3-diphenylalanine can lead to enhanced biological activity and selectivity by locking the peptide into a bioactive conformation.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

The incorporation of D-amino acids, including D-phenylalanine, into GnRH analogs is a well-established strategy to increase metabolic stability and receptor binding affinity. GnRH receptor activation initiates a Gq/11-mediated signaling cascade.

GnRH Receptor Signaling Pathway

Caption: Simplified GnRH receptor signaling cascade.[8][9][10][11]

Opioid Receptor Signaling

Opioid peptides containing D-amino acids have been explored for their potential as analgesics with reduced side effects. Opioid receptors are G-protein coupled receptors that primarily couple to Gi/o, leading to the inhibition of adenylyl cyclase.

Opioid Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. rsc.org [rsc.org]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of Fmoc-D-3,3-Diphenylalanine in Inducing β-Turns in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction and stabilization of specific secondary structures in peptides is a cornerstone of rational drug design and the development of novel biomaterials. Among these structures, the β-turn, a four-amino-acid motif that reverses the direction of the polypeptide chain, is critical for molecular recognition, protein folding, and biological activity. Unnatural amino acids, particularly those with significant steric bulk at the α-carbon, are powerful tools for nucleating β-turns. This technical guide provides an in-depth analysis of the role of Nα-fluorenylmethoxycarbonyl-D-3,3-diphenylalanine (Fmoc-D-3,3-Diphenylalanine) as a potent inducer of β-turn conformations in peptides. We will explore the underlying principles of stereochemical control, provide quantitative data for β-turn characterization, detail relevant experimental protocols, and present visual workflows for the synthesis and analysis of peptides incorporating this unique amino acid derivative.

Introduction: The Importance of Defined Conformations

The biological function of a peptide is intrinsically linked to its three-dimensional structure. While linear peptides often exist as a dynamic ensemble of conformations in solution, pre-organizing a peptide into a specific bioactive conformation can significantly enhance its binding affinity, selectivity, and metabolic stability. β-Turns are one of the most common types of non-repetitive secondary structures, crucial for the formation of globular protein architecture and often found in the active sites of peptide hormones and neurotransmitters.

The incorporation of Cα,α-disubstituted amino acids is a well-established strategy to constrain the conformational freedom of the peptide backbone. The steric hindrance imposed by two substituents on the α-carbon restricts the accessible Ramachandran (φ, ψ) space, thereby promoting the adoption of specific secondary structures like β-turns or helices.

Fmoc-D-3,3-Diphenylalanine: A Powerful β-Turn Inducer

Fmoc-D-3,3-diphenylalanine, a derivative of Cα,α-diphenylglycine, is particularly effective at inducing β-turns due to a combination of two key features:

-

Gem-Diphenyl Substitution: The two bulky phenyl groups at the Cα position create significant steric hindrance, severely restricting the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds. This steric constraint forces the peptide backbone into a folded conformation. While Cα,α-diphenylglycine itself can adopt both extended and folded conformations depending on the adjacent residues, the inherent steric bulk predisposes the backbone to turn formation.[1][2]

-

D-Configuration: The chirality at the α-carbon plays a critical role in determining the type of β-turn. D-amino acids are known to stabilize reverse turn structures, particularly type I' and type II' β-turns, which are mirror images of the more common type I and II turns formed by L-amino acids. This is especially true when the D-amino acid is placed at the i+1 or i+2 position of the turn. The D-configuration of 3,3-diphenylalanine directs the peptide backbone into a specific turn geometry that would be energetically unfavorable for its L-enantiomer.

The combination of extreme steric bulk and the D-configuration makes Fmoc-D-3,3-diphenylalanine a powerful tool for nucleating well-defined β-turn structures in synthetic peptides.

Quantitative Data for β-Turn Characterization

The precise geometry of a β-turn is defined by the backbone dihedral angles (φ, ψ) of the two central residues (i+1 and i+2). The table below summarizes the idealized dihedral angles for the most common types of β-turns. The incorporation of a D-amino acid at position i+1 or i+2 typically favors the formation of type I' or II' turns.

| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

| Type I | -60° | -30° | -90° | 0° |

| Type II | -60° | 120° | 80° | 0° |

| Type I' | 60° | 30° | 90° | 0° |

| Type II' | 60° | -120° | -80° | 0° |

| Type VIII | -60° | -30° | -120° | 120° |

Table 1: Idealized dihedral angles for common β-turn types. The incorporation of Fmoc-D-3,3-diphenylalanine is expected to strongly favor Type I' or Type II' turns.

Structural characterization of peptides containing Fmoc-D-3,3-diphenylalanine relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), to determine these dihedral angles and identify key hydrogen bonds.

| NMR Parameter | Indication of β-Turn |

| NOE Connectivity | Short distance between the NH of residue i+3 and the NH of residue i+2. Short distance between the CαH of residue i+1 and the NH of residue i+2. Strong sequential dαN(i+2, i+3) NOE. |

| ³J(HN,Hα) Coupling Constants | Values are indicative of the φ dihedral angle according to the Karplus equation. |

| Temperature Coefficient of Amide Protons (dδ/dT) | A small value (more positive than -3.0 ppb/K) for the NH proton of residue i+3 suggests it is involved in an intramolecular hydrogen bond, a hallmark of a stable β-turn. |

| ¹³C Chemical Shifts | Cα and Cβ chemical shifts can be indicative of specific secondary structures. |

Table 2: Key NMR parameters for the identification and characterization of β-turns in peptides.

Experimental Protocols

Peptide Synthesis using Fmoc-D-3,3-Diphenylalanine

Peptides incorporating Fmoc-D-3,3-diphenylalanine are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the diphenylalanine residue, coupling may require extended reaction times or more potent coupling reagents.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (including Fmoc-D-3,3-diphenylalanine)

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

-

For Fmoc-D-3,3-diphenylalanine, a stronger coupling agent like HATU may be beneficial, and the coupling time may need to be extended (e.g., 2-4 hours).

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Deprotection: Remove the terminal Fmoc group using the deprotection protocol.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Structural Analysis Protocol

High-resolution 2D NMR spectroscopy is the primary method for determining the solution structure of peptides.

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD₃OH, CDCl₃, or H₂O/D₂O 9:1 with a buffer). The choice of solvent can significantly impact the observed conformation.

-

The peptide concentration should be in the range of 1-5 mM.

NMR Experiments:

-

1D ¹H NMR: To check sample purity and overall spectral dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's fold. For peptides in the intermediate molecular weight range where the NOE can be close to zero, ROESY is the preferred experiment.[3][4]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

Variable Temperature Experiments: Measure 1D ¹H spectra at different temperatures (e.g., 288 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.

Data Analysis:

-

Resonance Assignment: Use TOCSY and NOESY/ROESY spectra to assign all proton resonances sequentially.

-

NOE/ROE Constraint Generation: Identify and integrate cross-peaks in the NOESY/ROESY spectrum. Calibrate the cross-peak volumes to distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

-

Dihedral Angle Restraints: Calculate ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ angle restraints using the Karplus equation.

-

Hydrogen Bond Restraints: Identify slowly exchanging amide protons from variable temperature experiments to define hydrogen bond donors in the structure calculation.

-

Structure Calculation: Use the derived distance, dihedral, and hydrogen bond restraints as input for molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 50-100 µM. The buffer should not have high absorbance in the far-UV region.

-

Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Data Analysis: The shape of the CD spectrum is characteristic of the secondary structure.

-

α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

-

β-sheet: A negative band around 216-218 nm and a positive band around 195-200 nm.

-

β-turn: Spectra can be more varied, but a classic type I β-turn often shows a weak negative band around 220-230 nm and a strong positive band around 205 nm. Type II turns may show a weak positive band around 220 nm and a strong negative band around 205 nm.[5]

-

Random Coil: A strong negative band around 200 nm.

-

Mandatory Visualizations

Caption: Workflow for synthesis and structural analysis of peptides.

Caption: Mechanism of β-turn induction by Fmoc-D-3,3-Diphenylalanine.

Conclusion

Fmoc-D-3,3-diphenylalanine is a highly effective building block for inducing β-turn conformations in synthetic peptides. The synergistic effect of the sterically demanding gem-diphenyl groups and the stereochemical preference of the D-configuration provides a powerful constraint on the peptide backbone, leading to well-defined, stable turn structures. For researchers in drug discovery and biomaterial science, the ability to precisely control peptide secondary structure is invaluable. By employing the synthetic and analytical protocols outlined in this guide, scientists can harness the turn-inducing properties of Fmoc-D-3,3-diphenylalanine to design peptides with enhanced biological activity, improved stability, and novel structural features. Further detailed structural studies on a variety of peptide sequences containing this amino acid will continue to refine our understanding and expand its application in peptide and protein engineering.

References

- 1. Conformational behaviour of C(alpha,alpha)-diphenylglycine: folded vs. extended structures in DphiG-containing tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. creative-biostructure.com [creative-biostructure.com]

Conformational Analysis of Peptides Containing Fmoc-D-3,3-Diphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering enhanced stability, constrained conformations, and improved biological activity. Among these, Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dip) is a particularly intriguing building block due to its bulky, aromatic nature which significantly influences peptide backbone conformation and potential protein-protein interactions. This technical guide provides an in-depth overview of the conformational analysis of peptides containing Fmoc-D-3,3-Diphenylalanine, detailing experimental protocols and presenting a framework for understanding their structural implications. While specific quantitative structural data for peptides containing this exact modification is sparse in publicly accessible literature, this guide synthesizes available information on closely related diphenylalanine-containing peptides to provide a comprehensive analytical approach.

Introduction: The Role of D-3,3-Diphenylalanine in Peptide Design

Fmoc-D-3,3-Diphenylalanine is an amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural constraints.[1][2] The presence of two phenyl groups on the β-carbon atom imparts significant steric hindrance, which can restrict the conformational freedom of the peptide backbone. This feature is highly valuable in drug development for designing peptides with enhanced stability against proteolytic degradation and improved bioavailability.[2][3] The bulky diphenylalanine moiety can also influence the peptide's binding affinity and selectivity for its biological target.[3]

The D-configuration of the amino acid further contributes to proteolytic resistance and can be used to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition in many biological processes. The Fmoc protecting group is standard in SPPS, allowing for the efficient and selective synthesis of complex peptide sequences.[1]

Experimental Protocols for Conformational Analysis

The elucidation of the three-dimensional structure of peptides containing Fmoc-D-3,3-Diphenylalanine is crucial for understanding their structure-activity relationship. The following are detailed methodologies for key experiments used in their conformational analysis.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing Fmoc-D-3,3-Diphenylalanine is typically achieved through Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a 20% solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-D-3,3-Diphenylalanine) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.

Protocol:

-

Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O). The choice of solvent can significantly impact the peptide's conformation.

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify amide proton resonances.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

-

-

Data Analysis:

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Measure the coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the φ angle.

-

Use the distance and dihedral angle restraints in molecular dynamics simulations or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation in solution.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides in solution.

Protocol:

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer). The final concentration for measurement should be in the range of 0.1-0.2 mg/mL. The buffer itself should not have significant absorbance in the far-UV region.

-

Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range typically from 190 nm to 260 nm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). A blank spectrum of the buffer should also be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, can be qualitatively analyzed for the presence of characteristic secondary structures (e.g., α-helices show negative bands around 222 and 208 nm, while β-sheets show a negative band around 218 nm). Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Quantitative Conformational Data

Due to the limited availability of specific experimental data for peptides containing Fmoc-D-3,3-Diphenylalanine, the following tables present representative quantitative data from studies on peptides with conformationally constrained and aromatic amino acids. This data serves as a reference for the expected conformational parameters.

Table 1: Representative Dihedral Angles (φ, ψ) from X-ray Crystallography of Peptides with Constrained Residues

| Peptide Sequence | Residue of Interest | φ (°) | ψ (°) | Secondary Structure |

| Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule A) | ΔPhe | 62 | 33 | Part of a non-standard turn |

| Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule B) | ΔPhe | 56 | 33 | Part of a non-standard turn |

| Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule C) | ΔPhe | 65 | 35 | Part of a non-standard turn |

| GAV (central Alanine) | Ala | -68.7 | -38.1 | α-helical region |

| AAA (Molecule A, central Alanine) | Ala | -143.4 | 160.2 | β-sheet region |

Data is representative of peptides containing constrained residues and serves as a comparative reference.[4][5]

Table 2: Representative NMR-Derived Coupling Constants and their Correlation to Dihedral Angles

| Parameter | Typical Value Range | Corresponding Dihedral Angle (φ) | Secondary Structure Implication |

| ³J(HN,Hα) | < 5 Hz | ~ -60° | α-helix |

| ³J(HN,Hα) | > 8 Hz | ~ -120° to -140° | β-sheet |

| ³J(HN,Hα) | 6-8 Hz | - | Random coil or turn |

This table provides a general correlation used in the conformational analysis of peptides.[6]

Visualization of Experimental Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate the logical flow of experiments and the relationships between different aspects of the conformational analysis.

Caption: Workflow for the synthesis and conformational analysis of peptides.

Signaling Pathways and Drug Development Implications

The diphenylalanine motif is the core recognition element of the β-amyloid (Aβ) polypeptide, which is central to the pathology of Alzheimer's disease.[7] The self-assembly of Aβ into amyloid fibrils is a key event in the disease progression. Peptides containing diphenylalanine can serve as reductionist models to study the mechanisms of Aβ aggregation and to screen for inhibitors of this process.[7]

The conformation of Aβ is critical for its aggregation propensity. It can exist in both a non-amyloidogenic random coil state and an amyloidogenic β-sheet conformation.[8] The transition to the β-sheet structure is a prerequisite for fibril formation. Therefore, a key strategy in the development of therapeutics for Alzheimer's disease is to stabilize the non-amyloidogenic conformation or to block the self-assembly of the β-sheet conformers.

Peptides containing D-3,3-Diphenylalanine can be designed to interfere with the Aβ aggregation pathway. The bulky diphenylalanine residue can act as a "β-sheet breaker" by sterically hindering the ordered packing of Aβ monomers into fibrils. The D-amino acid configuration can further enhance the disruptive effect and provide proteolytic stability.

The logical relationship for this therapeutic strategy can be visualized as follows:

Caption: Inhibition of the β-amyloid aggregation pathway by a D-Dip containing peptide.

Conclusion

The incorporation of Fmoc-D-3,3-Diphenylalanine into peptides offers a promising avenue for the development of novel therapeutics with enhanced stability and conformational control. While a comprehensive understanding of the precise structural consequences of this modification requires detailed experimental investigation for each specific peptide sequence, the methodologies and comparative data presented in this guide provide a robust framework for researchers in the field. The application of NMR and CD spectroscopy, coupled with computational modeling, is essential for elucidating the three-dimensional structures of these modified peptides and for rationally designing molecules that can modulate biological pathways, such as the inhibition of β-amyloid aggregation. As the field of peptide therapeutics continues to advance, the use of unique building blocks like Fmoc-D-3,3-Diphenylalanine will undoubtedly play a crucial role in the creation of next-generation drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The conformation of Alzheimer's beta peptide determines the rate of amyloid formation and its resistance to proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Fmoc-D-3,3-Diphenylalanine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize N-(9-Fluorenylmethoxycarbonyl)-D-3,3-Diphenylalanine (Fmoc-D-3,3-Diphenylalanine). As a key building block in peptide synthesis, particularly for creating peptides with unnatural amino acids to enhance stability and confer specific secondary structures, its precise structural confirmation is critical for researchers, scientists, and drug development professionals. This document outlines the principles and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, presenting key data in a structured format for clarity and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Fmoc-D-3,3-Diphenylalanine, ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-D-3,3-Diphenylalanine in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm)[1].

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz or higher for protons[1].

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse length, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio[1].

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction using appropriate software.

NMR Data

The following tables summarize the expected chemical shifts for Fmoc-D-3,3-Diphenylalanine. Actual values may vary slightly based on solvent and concentration.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl H (x10) | 7.0 - 7.5 | Multiplet | - |

| Fmoc H (x8) | 7.5 - 7.8 | Multiplet | - |

| NH | ~6.1 | Doublet | ~7.0 |

| α-CH | ~5.1 | Triplet | ~6.0 |

| β-CH | ~4.3 | Doublet | ~7.0 |

| Fmoc CH₂ | ~4.1 - 4.3 | Multiplet | - |

| Fmoc CH | ~4.1 | Triplet | ~7.0 |

(Note: Data is compiled based on typical values for Fmoc-protected amino acids and related compounds[1].)

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl C=O | ~172 |

| Urethane (B1682113) C=O | ~156 |

| Phenyl C (aromatic) | 126 - 138 |

| Fmoc C (aromatic) | 120 - 144 |

| Fmoc CH | ~66 |

| α-CH | ~56 |

| β-CH | ~46 |

| Fmoc CH₂ | ~37 |

(Note: Data is compiled based on typical values and spectral databases for Fmoc-protected amino acids[2][3].)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For Fmoc-D-3,3-Diphenylalanine, key groups include the O-H of the carboxylic acid, N-H of the amide, and the C=O of both the carboxyl and urethane groups.

Experimental Protocol: IR

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Alternatively, for transmission, prepare a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vector 33[1].

-

Data Acquisition: Record the spectrum typically over a range of 4000–400 cm⁻¹[4]. To improve the signal-to-noise ratio, an average of multiple scans (e.g., 64 scans) is common, with a spectral resolution of 4 cm⁻¹ or better[1].

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

IR Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3300 | N-H stretch | Amide (Urethane) |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~1735 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch (Amide I) | Urethane |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1530 | N-H bend (Amide II) | Urethane |

(Note: Data is based on established IR correlation tables and literature on similar Fmoc-peptides[3][5][6]. The amide I band in related self-assembling structures can split into components around 1630 and 1685 cm⁻¹[5].)

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For Fmoc-D-3,3-Diphenylalanine, the CD spectrum provides information about the stereochemistry of the chiral α-carbon and the conformation of the bulky Fmoc and diphenyl groups in solution.

Experimental Protocol: CD

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer) to a known concentration (e.g., 10-100 μM). The solvent must be transparent in the desired UV region.

-

Instrumentation: Use a dedicated CD spectrometer. Measurements are performed in a quartz cuvette with a defined path length (e.g., 1 mm or 1 cm).

-

Data Acquisition: Scan across the desired wavelength range, typically from 350 nm down to ~190 nm. The electronic transitions of the fluorene (B118485) group are observed between 240 and 310 nm, while peptide backbone transitions occur at lower wavelengths[4]. Multiple scans are averaged to improve data quality. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

-

Data Processing: The raw CD signal (in millidegrees) is typically converted to molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

CD Data

The CD spectrum of Fmoc-D-3,3-Diphenylalanine is dominated by signals from the fluorenyl and phenyl chromophores. The D-configuration of the amino acid will produce a spectrum that is the mirror image of its L-enantiomer.

Table 4: Expected CD Spectral Features

| Wavelength Region (nm) | Associated Transition | Expected Sign for D-Enantiomer |

|---|---|---|

| 300 - 310 | π → π* (Fluorenyl B₂) | May be positive or negative depending on conformation |

| 260 - 275 | π → π* (Fluorenyl) | Often a strong positive or negative band |

| 210 - 230 | π → π* (Phenyl / Amide) | Negative minimum often associated with β-sheet-like structures in related peptides[7] |

| < 210 | π → π* (Amide) | Strong positive or negative band |

(Note: The exact positions and signs of the Cotton effects are highly sensitive to solvent, temperature, and aggregation state[4]. The data presented are general expectations based on literature for Fmoc-protected amino acids[4][7].)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Fmoc-D-3,3-Diphenylalanine.

Caption: Experimental workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Thermal Stability of Peptides Incorporating Fmoc-D-3,3-Diphenylalanine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern therapeutic peptide design, aimed at enhancing stability, efficacy, and bioavailability. Among these, Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) stands out for its ability to confer significant structural rigidity and thermal stability. The bulky gem-diphenyl groups on the α-carbon introduce steric hindrance and promote stabilizing hydrophobic interactions, making it a valuable component in the synthesis of robust peptide-based drugs.[1][2][3] This guide provides a comprehensive overview of the thermal stability of peptides containing Fmoc-D-3,3-Diphenylalanine. It details the primary experimental protocols for assessing thermal stability, presents a comparative analysis of these techniques, and illustrates key experimental and logical workflows using structured diagrams.

Introduction: The Role of Fmoc-D-3,3-Diphenylalanine in Peptide Stability

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and conformational instability. The introduction of unnatural amino acids is a key strategy to overcome these limitations. Fmoc-D-3,3-Diphenylalanine is a protected amino acid derivative designed for efficient use in Solid-Phase Peptide Synthesis (SPPS).[4] Its unique structure, featuring two phenyl groups, enhances the stability and solubility of the resulting peptides.[1][2]

The enhanced stability is attributed to several factors:

-

Steric Shielding: The two bulky phenyl groups can sterically hinder the approach of proteolytic enzymes, thus increasing the peptide's half-life in vivo.

-

Conformational Rigidity: The diphenylalanine moiety restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and increase its resistance to thermal denaturation.[3]

-

Hydrophobic Interactions: The aromatic rings can participate in intramolecular and intermolecular π-π stacking and hydrophobic interactions, further stabilizing the peptide's folded state. A study on diphenylalanine peptide nanotubes demonstrated their remarkable thermal and chemical stability, preserving their secondary structure at temperatures up to 90°C.[5]

Methodologies for Assessing Peptide Thermal Stability

The thermal stability of a peptide is typically quantified by its melting temperature (Tm), the temperature at which 50% of the peptide is in its unfolded state. Several biophysical techniques are employed to monitor the unfolding process as a function of temperature.[6] The primary methods include Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF).[7][8]

Data Presentation: Comparative Analysis of Techniques

While specific quantitative Tm values for peptides containing Fmoc-D-3,3-Diphenylalanine are proprietary or not widely published, a comparison of the analytical techniques used to generate such data is crucial for researchers. The following table summarizes the key characteristics of the primary methods for assessing peptide thermal stability.

| Technique | Principle | Key Parameters Measured | Sample Requirements | Advantages | Disadvantages |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. | Melting Temperature (Tm), Enthalpy (ΔH), Heat Capacity Change (ΔCp).[7] | Higher concentration (0.1-2 mg/mL), requires matching buffer for reference. | Gold standard; provides direct thermodynamic data; high precision.[7] | Requires larger sample amounts; lower throughput; sensitive to buffer mismatch.[9] |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which changes as the peptide unfolds.[8][10] | Melting Temperature (Tm), secondary structure content (α-helix, β-sheet).[11] | Lower concentration (0.1-0.5 mg/mL)[12], requires optically clear buffer. | Provides information on structural changes; high sensitivity; uses less sample than DSC.[13] | Indirect measure of stability; buffer components can interfere with signal. |

| Thermal Shift Assay (TSA) / DSF | Monitors the fluorescence of a dye that binds to hydrophobic regions of the peptide, which become exposed upon thermal denaturation.[14] | Apparent Melting Temperature (Tm).[7] | Low concentration, small volume; suitable for 96-well plate format. | High throughput; low sample consumption; rapid screening of conditions.[14] | Indirect assay; dye binding can sometimes influence stability; not all proteins show a clear signal. |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible thermal stability data.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-3,3-Diphenylalanine

SPPS is the standard method for producing peptides containing Fmoc-D-3,3-Diphenylalanine. The process involves a repeated cycle of deprotection, washing, amino acid coupling, and further washing.

Methodology:

-

Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin) in a suitable solvent like Dimethylformamide (DMF) for at least 1 hour.[15]

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group, exposing a free amine.[15]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation & Coupling: Dissolve Fmoc-D-3,3-Diphenylalanine (typically 3-5 equivalents) and an activating agent (e.g., HBTU/HATU with DIEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/TIPS/Water) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

-

Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To directly measure the thermodynamic parameters of peptide unfolding.[7]

Methodology:

-

Sample Preparation: Prepare a peptide solution at a concentration of 0.5-2.0 mg/mL in the desired buffer. Prepare a matching reference buffer solution. Thoroughly degas both solutions to prevent bubble formation.[7]

-

Instrument Setup: Load the peptide solution into the sample cell and the matching buffer into the reference cell of the calorimeter.

-

Equilibration: Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

-

Thermal Scan: Heat the sample at a constant scan rate (e.g., 1°C/min) up to a temperature well above the transition (e.g., 95°C).[16]

-

Data Acquisition: Continuously record the differential heat flow between the sample and reference cells as a function of temperature.

-

Data Analysis: Subtract the buffer-buffer baseline scan from the sample scan. Fit the resulting thermogram to a suitable model to determine the Tm (the peak of the curve), ΔH (the area under the peak), and ΔCp.

Protocol for Circular Dichroism (CD) Spectroscopy

Objective: To determine the thermal stability by monitoring changes in the peptide's secondary structure.[6]

Methodology:

-

Sample Preparation: Prepare a peptide solution at a concentration of 0.1-0.5 mg/mL in a suitable, non-absorbing buffer (e.g., phosphate (B84403) buffer).[12]

-

Instrument Setup: Turn on the CD spectrometer and nitrogen flush for at least 30 minutes. Set the scanning wavelength range (e.g., 190-260 nm for far-UV) or a single wavelength characteristic of a secondary structure feature (e.g., 222 nm for an α-helix).[11][12]

-

Equilibration: Place the sample in a quartz cuvette and insert it into the temperature-controlled sample holder. Equilibrate at the starting temperature (e.g., 20°C).

-

Thermal Melt: Increase the temperature in controlled increments (e.g., 1-2°C/min) up to the final temperature (e.g., 95°C).[12]

-

Data Acquisition: Record the CD signal (ellipticity) at the chosen wavelength(s) at each temperature point.

-

Data Analysis: Plot the CD signal versus temperature. The resulting data will typically form a sigmoidal curve. Fit this curve to a Boltzmann equation to determine the Tm, which corresponds to the midpoint of the transition.[12]

Factors Influencing Stability

The thermal stability of a peptide is not an intrinsic constant but is influenced by a combination of its primary sequence and its environment. The inclusion of Fmoc-D-3,3-Diphenylalanine is a primary sequence modification designed to fundamentally enhance this stability.

Conclusion

The incorporation of Fmoc-D-3,3-Diphenylalanine is a powerful strategy for enhancing the thermal stability of therapeutic peptides. Its unique diphenyl structure provides steric shielding and promotes favorable intramolecular interactions that stabilize the peptide's native conformation. A thorough assessment of this stability is critical for drug development and requires the application of robust biophysical techniques. While DSC provides direct thermodynamic data, CD spectroscopy offers valuable insights into structural changes, and TSA allows for high-throughput screening. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize the thermal properties of their peptide candidates, accelerating the development of more stable and effective peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-3,3-diphenyl-L-alanine [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Circular dichroism - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 13. verifiedpeptides.com [verifiedpeptides.com]

- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Advances in the analysis of conformational transitions in peptides using differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the Unnatural Amino Acid: Fmoc-D-3,3-Diphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the unnatural amino acid Fmoc-D-3,3-diphenylalanine, a key building block in modern peptide chemistry and drug discovery. The document details its physicochemical properties, outlines methodologies for its synthesis, and describes its application in solid-phase peptide synthesis (SPPS). While a singular "discovery" event for this compound is not prominent in the scientific literature, its development is a logical extension of established principles in asymmetric synthesis and peptide chemistry. This guide serves as a technical resource, offering detailed protocols and workflow visualizations to aid researchers in the effective utilization of this unique synthetic moiety.

Introduction: The Advent of Unnatural Amino Acids

The 20 naturally occurring amino acids form the fundamental basis of protein structure and function. However, the field of chemical biology has expanded this repertoire through the synthesis and incorporation of unnatural amino acids (UAAs).[1] These novel building blocks introduce unique side chains, backbones, and stereochemistries, enabling the creation of peptides and proteins with enhanced properties such as increased stability, constrained conformations, and novel biological activities.[1] Fmoc-D-3,3-diphenylalanine is one such UAA, distinguished by its bulky diphenylmethyl side chain and its D-chiral configuration, which confers resistance to enzymatic degradation by proteases.[2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[3] Its lability to mild basic conditions allows for the sequential addition of amino acids to a growing peptide chain on a solid support, without damaging acid-sensitive functionalities.[3] The combination of the D-3,3-diphenylalanine core with the Fmoc protecting group makes this compound a valuable reagent for the synthesis of peptidomimetics and other peptide-based therapeutics.

Physicochemical and Characterization Data